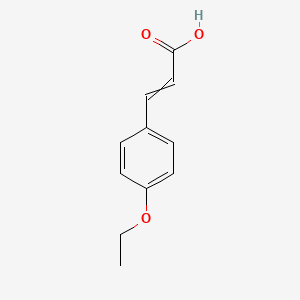

3-(4-Ethoxyphenyl)acrylic acid

Description

3-(4-Ethoxyphenyl)acrylic acid is an α,β-unsaturated carboxylic acid derivative characterized by an ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring. The ethoxy group, being bulkier and more lipophilic than methyl or methoxy substituents, likely influences its physicochemical properties, reactivity, and biological activity.

Propriétés

Formule moléculaire |

C11H12O3 |

|---|---|

Poids moléculaire |

192.21 g/mol |

Nom IUPAC |

3-(4-ethoxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C11H12O3/c1-2-14-10-6-3-9(4-7-10)5-8-11(12)13/h3-8H,2H2,1H3,(H,12,13) |

Clé InChI |

DZLOUWYGNATKKZ-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=CC=C(C=C1)C=CC(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)acrylic acid can be achieved through several methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or water

Temperature: Reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Ethoxyphenyl)acrylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products

Oxidation: 4-ethoxybenzoic acid

Reduction: 3-(4-ethoxyphenyl)propanoic acid

Substitution: Various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

3-(4-Ethoxyphenyl)acrylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of polymers, resins, and other materials.

Mécanisme D'action

The mechanism by which 3-(4-Ethoxyphenyl)acrylic acid exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential enzymes.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring significantly impacts molecular properties. Key comparisons include:

Table 1: Substituent-Driven Physicochemical Properties

Key Observations :

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Ethoxy’s electron-donating nature may enhance resonance stabilization of the acrylic acid moiety, affecting binding to enzymes like α-glucosidase. Methoxy analogs show potent inhibition , suggesting ethoxy derivatives warrant similar evaluation.

- Antioxidant Potential: Hydroxy-substituted analogs (e.g., 3-(3,4-dihydroxyphenyl)acrylic acid) exhibit antioxidant activity due to phenolic groups . Ethoxy lacks this property but may improve bioavailability.

Challenges :

- Steric Hindrance : Ethoxy’s bulk may slow reaction kinetics compared to methyl or methoxy groups.

- Protection Strategies : Trityl (Trt) groups are used to protect reactive sites during synthesis , a method applicable to ethoxy derivatives.

Q & A

Basic: What are the recommended synthetic routes for 3-(4-Ethoxyphenyl)acrylic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound derivatives often involves Knoevenagel condensation or Morita-Baylis-Hillman (MBH) reactions. For example, analogous compounds like 3-(4-methoxyphenyl)acrylic acid are synthesized via condensation of substituted benzaldehydes with malonic acid derivatives under acidic catalysis . Optimization includes adjusting solvent polarity (e.g., ethanol or THF), temperature (60–80°C), and catalyst loading (e.g., piperidine or DMAP). Purity is enhanced via recrystallization in ethanol/water mixtures. For advanced derivatives, asymmetric MBH reactions using chiral catalysts (e.g., quaternary ammonium salts) improve enantioselectivity .

Basic: How is X-ray crystallography applied to determine the molecular and supramolecular structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in polar aprotic solvents (e.g., DMSO/water). Refinement using programs like SHELXL (with recent features for disorder modeling and hydrogen bond parameterization) resolves bond lengths and angles with precision (mean σ(C–C) = 0.003 Å) . Key steps:

- Data Collection : At 298 K, with Mo-Kα radiation (λ = 0.71073 Å).

- Hydrogen Bonding : Graph set analysis (e.g., Etter’s formalism) identifies motifs like R₂²(8) dimers, critical for crystal packing .

- Validation : R-factors < 0.06 ensure structural reliability .

Advanced: How do hydrogen bonding and π-π interactions influence the crystal engineering of this compound derivatives?

Methodological Answer:

Hydrogen bonding networks dominate supramolecular assembly. For example, the carboxylic acid group forms O–H···O dimers (2.65–2.70 Å), while ethoxy groups participate in C–H···O interactions (3.0–3.2 Å) . π-π stacking between aromatic rings (3.5–4.0 Å spacing) stabilizes layered structures. Graph set analysis (e.g., S (6) motifs) and Hirshfeld surface calculations quantify interaction contributions. Disruptions in these networks (e.g., via methyl substitution) reduce melting points and alter solubility .

Advanced: What methodologies are used to evaluate this compound derivatives as β-lactamase inhibitors?

Methodological Answer:

- Enzyme Assays : In vitro inhibition of serine β-lactamases (e.g., KPC-2, OXA-48) is tested using nitrocefin hydrolysis assays. IC₅₀ values are determined via UV-Vis kinetics (ΔA₄₈₂ nm) .

- Crystallographic Studies : Co-crystallization with target enzymes (e.g., PDB: 6XYZ) reveals binding modes. For example, the acrylic acid moiety reacts with the catalytic serine residue, mimicking β-lactam substrates .

- Synergy Tests : Checkerboard assays measure the minimum inhibitory concentration (MIC) reduction of carbapenems in resistant bacterial strains (e.g., E. coli BL21) .

Advanced: How can enantioselective synthesis of this compound derivatives be achieved for chiral drug development?

Methodological Answer:

Asymmetric catalysis using bifunctional organocatalysts (e.g., cinchona alkaloid-derived thioureas) enables enantioselective MBH reactions. Key parameters:

- Catalyst Design : Quaternary ammonium centers and H-bond donors control facial selectivity (e.g., 90% ee for (R)-isomers) .

- Reaction Optimization : Solvent (toluene/THF), temperature (−20°C to RT), and substrate stoichiometry (1:1.2 aldehyde/acrylamide) maximize yield (75–85%) .

- Chiral Purity : Confirmed via chiral HPLC (Chiralpak IA column) and optical rotation measurements .

Advanced: How do researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

Discrepancies (e.g., varying IC₅₀ values) arise from assay conditions or impurity profiles. Mitigation strategies:

- Standardized Protocols : Use CLSI guidelines for antimicrobial assays.

- Analytical Rigor : Purity verification via HPLC-MS (>98%) and NMR (absence of rotamers) .

- Computational Validation : Molecular docking (AutoDock Vina) cross-checks experimental binding affinities .

Advanced: What strategies are employed to enhance the metabolic stability of this compound-based prodrugs?

Methodological Answer:

- Ester Prodrugs : Ethyl or morpholine esters improve lipophilicity (logP > 2.5) and plasma stability (t₁/₂ > 6 h in human liver microsomes) .

- Cyclization : Boronate ester formation (e.g., phenoxyboronic acid derivatives) reduces renal clearance .

- Metabolite Identification : LC-MS/MS tracks hydrolysis in simulated gastric fluid (pH 2.0) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.